molecular formula C22H23N3 B12616484 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine CAS No. 917807-73-9

1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine

Cat. No.: B12616484
CAS No.: 917807-73-9
M. Wt: 329.4 g/mol
InChI Key: MBQIOGLNJMVCMW-UHFFFAOYSA-N
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Description

1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and pyridinyl groups makes it a versatile compound for various applications.

Properties

CAS No.

917807-73-9

Molecular Formula

C22H23N3

Molecular Weight

329.4 g/mol

IUPAC Name

1-[phenyl-(4-pyridin-4-ylphenyl)methyl]piperazine

InChI

InChI=1S/C22H23N3/c1-2-4-20(5-3-1)22(25-16-14-24-15-17-25)21-8-6-18(7-9-21)19-10-12-23-13-11-19/h1-13,22,24H,14-17H2

InChI Key

MBQIOGLNJMVCMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

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